molecular formula C18H18N4O2S2 B2744432 N-(benzo[d]thiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421456-37-2

N-(benzo[d]thiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No. B2744432
CAS RN: 1421456-37-2
M. Wt: 386.49
InChI Key: ZLYPBMISESJIFZ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have also been evaluated for their anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions during their synthesis. For instance, acetylation of benzothiazole followed by nucleophilic substitution is one of the key steps in the synthesis of certain benzothiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. .

Scientific Research Applications

Antibacterial Agents

Benzothiazole derivatives have been synthesized and evaluated for their potential as antibacterial agents. Compounds with the benzothiazole moiety have shown variable activity against Gram-positive and Gram-negative bacterial strains. For instance, certain derivatives exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . One particular compound with a thiophene ring attached to the benzothiazole via an amide linkage showed maximum activity against S. aureus with an MIC of 13.0 μM .

Antitubercular Activity

Recent synthetic developments have highlighted benzothiazole-based compounds as potential anti-tubercular agents. These compounds have been compared with standard reference drugs and have shown better inhibition potency against Mycobacterium tuberculosis . The synthesis of these derivatives has been achieved through various pathways, including diazo-coupling and Knoevenagel condensation, indicating a versatile approach to targeting tuberculosis .

Anti-inflammatory and Analgesic Applications

Benzothiazole derivatives have been pharmacologically evaluated for their anti-inflammatory and analgesic activities. A series of derivatives were synthesized and tested, showing satisfactory results in experimental models for inflammation and pain relief .

Ulcerogenic Activity

In addition to anti-inflammatory and analgesic properties, these compounds have been assessed for their ulcerogenic activity. This involves evaluating the potential of these compounds to cause gastric ulcers, which is an important consideration in the development of new medications .

Lipid Peroxidation Activities

The same series of benzothiazole derivatives have also been tested for their effect on lipid peroxidation. This is a process where free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. The compounds’ ability to inhibit this process is crucial for protecting cells from oxidative stress .

Pharmacokinetic Profile

The pharmacokinetic profile of benzothiazole derivatives is favorable, indicating potential for further development into therapeutic agents. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations have shown that these compounds have properties conducive to good absorption and distribution within the body, with minimal toxicity .

Mechanism of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . They have also been evaluated for their anti-inflammatory properties .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-3-12-10(2)19-18-22(16(12)24)8-11(9-25-18)15(23)21-17-20-13-6-4-5-7-14(13)26-17/h4-7,11H,3,8-9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYPBMISESJIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

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